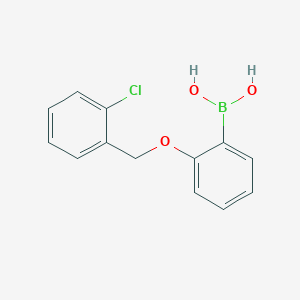

(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid

Übersicht

Beschreibung

(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid is a specialized reagent commonly used in biomedical research. This compound is particularly significant in the synthesis of cancer therapeutic drugs, where it plays a crucial role in creating controlled substance inhibitors aimed at treating conditions such as leukemia and lymphoma.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild and functional group-tolerant reaction conditions. The general synthetic route involves the reaction of 2-chlorobenzyl alcohol with phenylboronic acid under palladium-catalyzed conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and water. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to form stable intermediates enhances the efficiency of these reactions, leading to high yields of desired products.

Medicinal Chemistry

The compound has garnered attention for its potential in drug development :

- Boron Neutron Capture Therapy (BNCT) : It is being explored for use in BNCT, a cancer treatment modality that selectively targets tumor cells while sparing healthy tissue. The unique properties of boron-containing compounds allow them to absorb neutrons and emit cytotoxic particles upon irradiation, making them effective against cancer cells.

- Enzyme Inhibition : this compound can inhibit specific enzymes by forming covalent bonds with active site residues. This property is beneficial for developing inhibitors against proteases involved in various diseases, including cancer and viral infections .

Materials Science

In materials chemistry, this compound is used to create advanced materials with tailored properties:

- Polymer Synthesis : It serves as a building block for synthesizing polymers with specific functionalities. The ability to form stable carbon-boron bonds allows for the creation of novel materials with applications in electronics and nanotechnology .

- Bioconjugation : The compound's reactivity with diols makes it suitable for bioconjugation applications, where it can be used to label biomolecules or enhance drug delivery systems.

Case Study 1: Boron Neutron Capture Therapy

A study investigated the efficacy of boron-containing compounds, including this compound, in BNCT for treating glioblastoma. Results indicated that these compounds could effectively target tumor cells while minimizing damage to surrounding healthy tissue. The study highlighted the potential of boron compounds in improving therapeutic outcomes in cancer treatment .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit serine proteases by forming covalent bonds with the active site serine residues. This inhibition was shown to affect cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | High yield of complex organic molecules |

| Medicinal Chemistry | Boron Neutron Capture Therapy | Targeted cancer treatment |

| Enzyme inhibition | Potential treatment for various diseases | |

| Materials Science | Polymer synthesis | Development of advanced materials |

| Bioconjugation | Enhanced drug delivery systems |

Wirkmechanismus

The mechanism of action of (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid include:

- Phenylboronic acid

- 2-Chlorophenylboronic acid

- (2-Chlorobenzyloxy)phenylboronic acid

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and in biomedical research .

Biologische Aktivität

(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid, a member of the boronic acid family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound exhibits significant biochemical activity due to its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic allows it to interact with various enzymes and proteins, influencing their activity. Notably, it can inhibit serine proteases by forming covalent bonds with the active site serine residue. Additionally, it has been shown to interact with carbohydrate-binding proteins, which can affect their stability and function.

Modulation of Cell Signaling

This compound can modulate key cell signaling pathways. Research indicates that it influences the MAPK signaling pathway, resulting in alterations in gene expression, cell proliferation, and apoptosis. The compound's ability to inhibit specific enzymes leads to significant changes in cellular metabolism .

Impact on Cancer Cells

Studies have demonstrated that this boronic acid derivative exhibits antiproliferative effects across various cancer cell lines. For example, it has been evaluated for its ability to induce cell cycle arrest and apoptosis in ovarian cancer cells. The mechanism involves significant accumulation of p21, a cyclin-dependent kinase inhibitor, leading to G2/M phase arrest .

Molecular Mechanism

At the molecular level, this compound exerts its biological effects primarily through covalent binding interactions with target biomolecules. This binding inhibits enzyme activity by preventing substrate binding and catalysis. In laboratory settings, long-term exposure to the compound has been shown to cause sustained changes in cellular functions such as metabolic activity and cell cycle progression .

Antiviral Activity

Research has explored the antiviral potential of boronic acids against various viruses. A study indicated that phenylboronic acid derivatives exhibit selective inhibition against dengue virus proteases while showing minimal activity against SARS-CoV-2 proteases . This selectivity is crucial for developing targeted antiviral therapies.

Anticancer Applications

In a comparative study of several phenylboronic acid derivatives, this compound was identified as a promising candidate due to its low micromolar IC50 values in inhibiting cancer cell proliferation. The structure-activity relationship analysis revealed that specific modifications could enhance its efficacy against different cancer types .

Data Table: Biological Activity Overview

| Activity Type | Effect | IC50 Value | Cell Line |

|---|---|---|---|

| Antiproliferative | Induces G2/M phase arrest | 4.60 nM | A2780 (Ovarian Cancer) |

| Enzyme Inhibition | Inhibits serine proteases | Variable (50 μM range) | Various |

| Antiviral | Inhibits dengue virus protease | 38.5 μM | DENV-2 |

| Selectivity | Minimal off-target activity | N/A | Thrombin and trypsin |

Eigenschaften

IUPAC Name |

[2-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOORTTOHYXWCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584544 | |

| Record name | {2-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-21-2 | |

| Record name | {2-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.